molecular formula C40H48O4 B118408 25,26,27,28-Tetrapropoxycalix[4]arene CAS No. 147782-22-7

25,26,27,28-Tetrapropoxycalix[4]arene

Cat. No. B118408
CAS RN: 147782-22-7
M. Wt: 592.8 g/mol
InChI Key: YDRMWZTYFKKFIT-UHFFFAOYSA-N
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Description

25,26,27,28-Tetrapropoxycalix4arene is a type of calixarene, a class of macrocyclic compounds . It is a lipophilic cone-shaped molecule that has been modified with hydrophilic phosphine oxide groups or phosphinic acid groups . This modification yields nano-sized water-soluble calixarenes .


Synthesis Analysis

Calix4arene derivatives are synthesized by a one-pot reaction using 4-tert-butylphenol and paraformaldehyde in the presence of sodium hydroxide as a catalyst . The introduction of bulky substitutions into OH groups or by cross-linking two phenyl units freezes the rotation of the phenyl units .


Molecular Structure Analysis

The molecular structure of 25,26,27,28-Tetrapropoxycalix4arene is complex and versatile. It has been disclosed that there are two solid-state forms of this compound . These forms differ by the presence of either water or water/dimethylsulfoxide (DMSO) solvent molecules entrapped in the major calixarene cavity .


Chemical Reactions Analysis

The chemical reactions involving 25,26,27,28-Tetrapropoxycalix4arene are intriguing. For instance, it has been found that this compound can form complexes with Ag (I) or Cu (II) and detect CN− or F− ions by deprotonation of thiosemicarbazone .

Mechanism of Action

The mechanism of action of 25,26,27,28-Tetrapropoxycalix4arene involves the formation of supramolecular complexes with various ions. The sulfur and imine nitrogen on the thiosemicarbazone substituent are vital sites of engagement for cation ions . HNMR studies for interaction with anions indicate the involvement of the thiosemicarbazone hydrogens .

Safety and Hazards

25,26,27,28-Tetrapropoxycalix4arene may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . In case of accidental release, it is recommended to vacuum or sweep up the material and place it into a suitable disposal container .

Future Directions

The future directions of research on 25,26,27,28-Tetrapropoxycalix4arene could involve further exploration of its solvatomorphism. This approach could potentially tune and even increase the performance of calixarenes through changing the guest solvent molecule .

properties

IUPAC Name

25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48O4/c1-5-21-41-37-29-13-9-14-30(37)26-32-16-11-18-34(39(32)43-23-7-3)28-36-20-12-19-35(40(36)44-24-8-4)27-33-17-10-15-31(25-29)38(33)42-22-6-2/h9-20H,5-8,21-28H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRMWZTYFKKFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCCC)CC1=CC=C2)OCCC)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

25,26,27,28-Tetrapropoxycalix[4]arene

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